molecular formula C19H22N6O2 B2674124 7-cinnamyl-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 878441-36-2

7-cinnamyl-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2674124
CAS No.: 878441-36-2
M. Wt: 366.425
InChI Key: IMDRDADRPBBASE-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-cinnamyl-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a cinnamyl group, a methyl group, and a piperazine moiety attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-cinnamyl-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Purine Core: Starting from basic precursors like guanine or adenine, the purine core can be synthesized through cyclization reactions.

    Introduction of the Cinnamyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where cinnamyl chloride reacts with the purine core in the presence of a Lewis acid catalyst.

    Attachment of the Piperazine Moiety: This step involves the nucleophilic substitution reaction where piperazine reacts with a suitable leaving group on the purine core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cinnamyl group, leading to the formation of cinnamaldehyde or cinnamic acid derivatives.

    Reduction: Reduction reactions can convert the cinnamyl group to a phenylpropyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Cinnamaldehyde, cinnamic acid.

    Reduction Products: Phenylpropyl derivatives.

    Substitution Products: Various alkylated or acylated piperazine derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new purine derivatives with potential biological activity.

Biology

In biological research, purine derivatives are often studied for their role in cellular processes, including DNA and RNA synthesis.

Medicine

Purine analogs are widely used in medicinal chemistry for the development of antiviral, anticancer, and anti-inflammatory drugs. This compound might be investigated for similar therapeutic potentials.

Industry

In the industrial sector, purine derivatives can be used in the manufacture of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of “7-cinnamyl-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” would depend on its specific biological target. Generally, purine derivatives can interact with enzymes involved in nucleotide metabolism, inhibit DNA or RNA polymerases, or modulate receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theobromine: Another purine derivative found in chocolate, with mild stimulant properties.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

“7-cinnamyl-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other purine derivatives.

Properties

IUPAC Name

3-methyl-7-[(E)-3-phenylprop-2-enyl]-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-23-16-15(17(26)22-19(23)27)25(11-5-8-14-6-3-2-4-7-14)18(21-16)24-12-9-20-10-13-24/h2-8,20H,9-13H2,1H3,(H,22,26,27)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDRDADRPBBASE-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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